molecular formula C10H20O3 B8641874 1-Pentanol, 5-[(tetrahydro-2H-pyran-2-yl)oxy]- CAS No. 76102-74-4

1-Pentanol, 5-[(tetrahydro-2H-pyran-2-yl)oxy]-

Cat. No. B8641874
CAS RN: 76102-74-4
M. Wt: 188.26 g/mol
InChI Key: WZJNQWCLHXVUPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05082967

Procedure details

To a mixture of pentane-1,5-diol(5.2 g, 0.05 mol) and p-toluenesulfonic acid (0.1 g, 0.53 mmol) in CH2Cl2 (120 mL) was added slowly dihydro-2H-pyran (4.6 g, 0.055 mol) in CH2Cl2 (30 mL) at 0° C. After stirring for 2 h at 0° C. and for another 1 h at room temperature, saturated NaHCO3 (50 mL) was added to the reaction mixture. The CH2Cl2 layer was washed with saturated NaHCO3 (50 mL), water (50 mL), and dried (MgSO4). The residue was purified by column chromatography on silica gel with EtOAc:hexane (1:1, v/v) and subsequent Kugelrohr distillation to give the title product (4, 5.1 g, 54%); bp 80° C.-85° C./0.1 torr; IR(neat): 3450 (broad) and 1135 cm-1 :1H NMR: 1.3-1.9 (m, 12H), 2.4 (b s, lH), 3.3-3.9 (m, 6H), and 4.58 ppm (m, IH).
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Yield
54%

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:7])[CH2:2][CH2:3][CH2:4][CH2:5][OH:6].[O:8]1[CH:13]=[CH:12][CH2:11][CH2:10][CH2:9]1.C([O-])(O)=O.[Na+]>C(Cl)Cl.C1(C)C=CC(S(O)(=O)=O)=CC=1>[O:6]1[CH2:5][CH2:4][CH2:3][CH2:2][CH:1]1[O:7][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][OH:8] |f:2.3|

Inputs

Step One
Name
Quantity
5.2 g
Type
reactant
Smiles
C(CCCCO)O
Name
Quantity
120 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0.1 g
Type
catalyst
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Two
Name
Quantity
4.6 g
Type
reactant
Smiles
O1CCCC=C1
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring for 2 h at 0° C. and for another 1 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The CH2Cl2 layer was washed with saturated NaHCO3 (50 mL), water (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel with EtOAc:hexane (1:1
DISTILLATION
Type
DISTILLATION
Details
v/v) and subsequent Kugelrohr distillation

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O1C(CCCC1)OCCCCCO
Measurements
Type Value Analysis
AMOUNT: MASS 5.1 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 54.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.